(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N5O3S2 and its molecular weight is 459.58. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Isomorphism
Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues The research by Swamy et al. (2013) discusses two isomorphous structures, specifically methyl- and chloro-substituted analogues, highlighting their adherence to the chlorine-methyl exchange rule. Both structures exhibit extensive disorder, which may pose challenges in automatic isomorphism detection during data-mining procedures, such as searches in structural databases like the Cambridge Structural Database. This study underlines the complexity and structural intricacies of such compounds, potentially including "(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone" Swamy et al., 2013.
Synthesis and Applications in Drug Design
Synthesis of Antimicrobial and Anticancer Agents Several studies have highlighted the synthesis of various derivatives of pyrazole and pyrazoline compounds for potential antimicrobial and anticancer applications. For instance:
- Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, exhibiting promising antimicrobial activity against pathogens like ciprofloxacin and fluconazole Kumar et al., 2012.
- Katariya et al. (2021) focused on synthesizing 1,3-oxazole clubbed pyridyl-pyrazolines, revealing significant anticancer activity against a panel of 60 cancer cell lines, also demonstrating in vitro antibacterial and antifungal effectiveness Katariya et al., 2021.
Enzyme Inhibitory Activity Research by Cetin et al. (2021) on thiophene-based heterocyclic compounds, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, highlighted their in vitro enzyme inhibitory activities. Notably, these compounds showed promising inhibition against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Molecular docking studies affirmed significant interactions at the enzyme active sites, suggesting potential utilization in overcoming microbe resistance to pharmaceutical drugs Cetin et al., 2021.
Molecular Docking and Synthesis for Biological Activities
Molecular Docking Studies for Antimicrobial and Anticancer Activities Studies involving molecular docking and synthesis of novel compounds have shown that:
- Hafez et al. (2016) synthesized pyrazole derivatives with potent antimicrobial and higher anticancer activities compared to reference drugs like doxorubicin Hafez et al., 2016.
- Lynda (2021) synthesized derivatives containing pyrazole moieties, showcasing moderate antibacterial and antioxidant activities. The study emphasized DFT and molecular orbital calculations to further understand the antibacterial activity Lynda, 2021.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. The activation of these channels results in the inward rectification of potassium ions .
Biochemical Pathways
The activation of GIRK channels affects several biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cellular excitability. This can have various effects depending on the specific cell type and the physiological context .
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S2/c1-14-19-16(21(27)25-8-6-24(2)7-9-25)12-17(18-4-3-10-30-18)22-20(19)26(23-14)15-5-11-31(28,29)13-15/h3-4,10,12,15H,5-9,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQPRHYKAZPYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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